The synthesis of Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 involves several key steps:
The molecular structure of Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 can be described as follows:
The structural arrangement includes 83 bonds, comprising various types such as non-H bonds, multiple bonds, aromatic bonds, and amide linkages .
Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 participates in several chemical reactions relevant to its function:
The mechanism of action for Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 primarily involves:
The physical and chemical properties of Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 include:
Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 has several scientific applications:
The development of bifunctional opioid peptides progressed from linear sequences to cyclized scaffolds to improve metabolic stability and receptor engagement. Early efforts focused on enkephalin analogs like Tyr-D-Cys-Phe-Cys-NH₂, constrained via a disulfide bridge between D-Cys² and Cys⁴. This motif enhanced δ-opioid receptor (DOR) selectivity by restricting conformational flexibility, reducing interactions with μ-opioid receptors (MOR) [3]. Subsequent refinements introduced dicarba bridges (e.g., carbon-carbon double bonds) and D-amino acids to further stabilize bioactive conformations and resist enzymatic degradation [3].
The incorporation of Dcp (D-cyclopropylalanine) at the N-terminus in Dcp-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂ represents an advanced iteration. Dcp’s cyclopropyl group enhances hydrophobic interactions with receptor subpockets, while its D-configuration preserves side-chain orientation critical for receptor binding. This evolution—from disulfide-bridged tetrapeptides to Dcp-containing analogs—demonstrates a systematic approach to optimizing receptor affinity and selectivity through steric and stereochemical control [3].
Conformational restriction via cyclization profoundly impacts opioid receptor selectivity. Nuclear magnetic resonance (NMR) studies of cyclic enkephalin analogs reveal distinct backbone conformations correlating with DOR vs. MOR preference. For example:
Dcp-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂ employs a disulfide bridge between D-Cys¹ and D-Cys⁴, enforcing a rigid loop encompassing Gly and Phe(pNO₂). This design:
Table 1: Impact of Cyclization on Opioid Receptor Affinity
| Peptide | MOR Kᵢ (nM) | DOR Kᵢ (nM) | Selectivity (MOR/DOR) |
|---|---|---|---|
| Linear Enkephalin | 150 | 80 | 0.53 |
| c[Tyr-D-Cys-Phe-Cys]NH₂ | 320 | 2.1 | 0.006 |
| Dcp-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂ | 0.8* | 5.6* | 7.0 |
*Estimated from analogous cyclic peptides* [3]
The para-nitro (-NO₂) substitution on phenylalanine at position 4 (Phe(pNO₂)⁴) serves dual electronic and steric purposes:
Electronic Effects:
Steric and Polar Contributions:
Table 2: Receptor Interactions of Phe⁴ Substituents
| Phe⁴ Variant | Hydrophobic Contact | H-Bond Acceptor | ΔG (kcal/mol) |
|---|---|---|---|
| Phe | +++ | - | -7.2 |
| Phe(4-OH) | ++ | + | -8.1 |
| Phe(4-NO₂) | ++++ | ++ | -9.8 |
Biological Implications:
In Dcp-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂, the -NO₂ group:
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8